6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrimidin-4-one core with various substituents, including a cyclopropyl group, a fluoropyridinyl group, and a pyrrolidinyl group. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-fluoropyridin-3-ylboronic acid
- Fluroxypyr
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-14-8-20-5-3-16(14)26-13-4-6-22(9-13)18(25)10-23-11-21-15(7-17(23)24)12-1-2-12/h3,5,7-8,11-13H,1-2,4,6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUUGZLABMSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(C3)OC4=C(C=NC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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